molecular formula C44H38O14 B1678507 calphostin C CAS No. 121263-19-2

calphostin C

Cat. No.: B1678507
CAS No.: 121263-19-2
M. Wt: 790.8 g/mol
InChI Key: LSUTUUOITDQYNO-SFTDATJTSA-N
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Description

calphostin C is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxy, and carbonyl groups

Mechanism of Action

Target of Action

Calphostin C’s primary target is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays a role in several signal transduction cascades and is implicated in cellular processes such as proliferation, differentiation, and secretion .

Mode of Action

This compound interacts with PKC in a potent, selective, and photo-dependent manner . It targets the regulatory domain of PKC, inhibiting its activity . This inhibition disrupts the phosphorylation process controlled by PKC, leading to alterations in the function of proteins downstream in the signaling pathway .

Biochemical Pathways

The inhibition of PKC by this compound affects multiple biochemical pathways. For instance, it has been reported to induce endoplasmic reticulum (ER) stress in breast cancer cells . Additionally, it leads to the translocation and integration of the pro-apoptotic protein Bax into the mitochondrial membrane, followed by the release of cytochrome c . This release is a critical step in the initiation of apoptosis, a form of programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. After intraperitoneal administration, this compound is rapidly absorbed with an absorption half-life of 24.2 minutes and a maximum concentration time (tmax) of 63.0 minutes . It is cleared from the body with an elimination half-life of 91.3 minutes . The compound’s pharmacokinetic profile suggests that it can reach plasma concentrations of potent antileukemic activity at non-toxic dose levels .

Result of Action

The action of this compound leads to significant cellular effects. It has been shown to potently kill drug-resistant breast tumor cells through a mechanism that may involve the induction of cytoplasmic vacuolization, without activation of typical apoptotic pathways . Furthermore, it causes the selective complete oxidation and proteasomal destruction of the nuclear envelope protein lamin B1 .

Action Environment

The action of this compound is influenced by environmental factors such as light. Its cytotoxicity is strictly light-dependent . In the presence of light, this compound exhibits potent cytotoxic effects, while in the absence of light, its effects are comparatively modest . This property suggests potential applications in photodynamic therapy .

Biochemical Analysis

Biochemical Properties

Calphostin C interacts with PKC, inactivating both PKC-epsilon (a Ca(2+)-independent novel isoform) and PKC-alpha (a Ca(2+)-dependent conventional isoform) . This interaction exhibits cytotoxic activity against various tumor cells .

Cellular Effects

This compound influences cell function by inducing apoptosis in some tumor cell lines . It also exhibits potent antileukemic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKC, leading to the inactivation of the enzyme . This inactivation disrupts the normal functioning of the cell, leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid absorption with an absorption half-life of 24.2 min and an elimination half-life of 91.3 min . An inactive and smaller metabolite (calphostin B) was detected in plasma of this compound-treated mice .

Dosage Effects in Animal Models

In animal models, target plasma this compound concentrations of potent antileukemic activity can be reached at non-toxic dose levels . The estimated C max was 2.9 μM, which is higher than the effective in vitro concentration of this compound against leukemic cells .

Metabolic Pathways

The metabolic pathways of this compound involve esterase treatment, which yields an inactive metabolite (calphostin B) .

Transport and Distribution

After intraperitoneal (i.p.) administration, this compound is rapidly absorbed with an estimated t max of 63.0 min .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calphostin C involves multiple steps, including the introduction of hydroxyl, methoxy, and carbonyl groups. The synthetic route typically starts with the preparation of the core perylene structure, followed by the sequential addition of functional groups through various organic reactions such as esterification, hydroxylation, and methoxylation. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

calphostin C can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

calphostin C has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl acetate
  • 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl ether

Uniqueness

The uniqueness of calphostin C lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

121263-19-2

Molecular Formula

C44H38O14

Molecular Weight

790.8 g/mol

IUPAC Name

[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate

InChI

InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m0/s1

InChI Key

LSUTUUOITDQYNO-SFTDATJTSA-N

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7

Appearance

Solid powder

Color/Form

Red to brown powder

121263-19-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

DMF /dimethylformamide/ 1 mg/mL;  DMSO /dimethylsulfoxide/ 1 mg/mL;  ethanol 1 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PKF115584;  PKF 115 584;  PKF 115-584;  Calphostin C;  UCN 1028C;  Perylene, carbonic acid deriv.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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